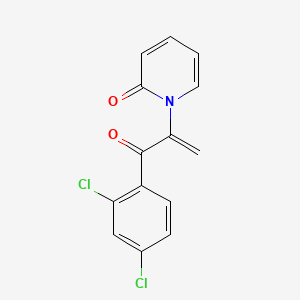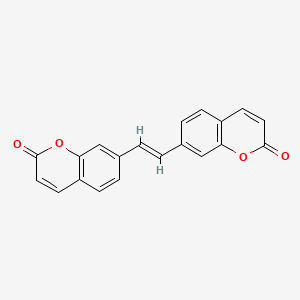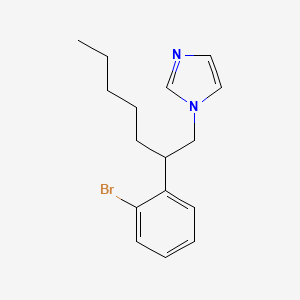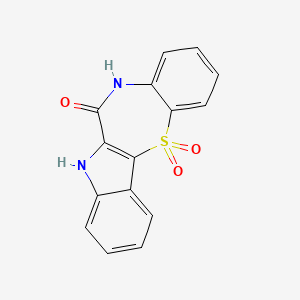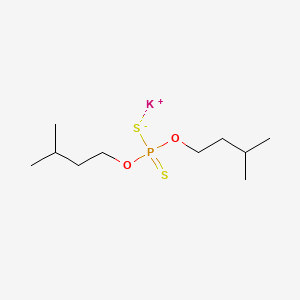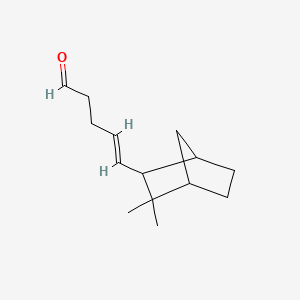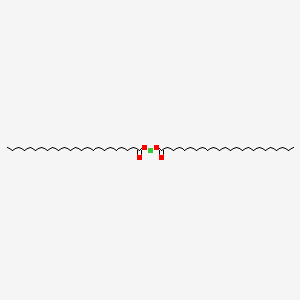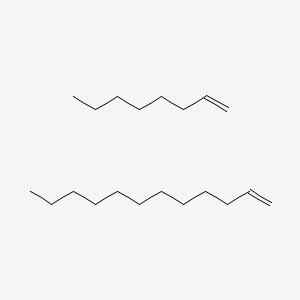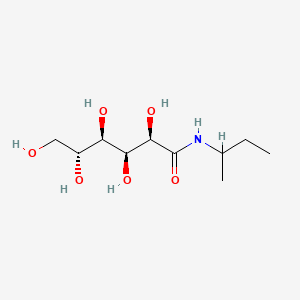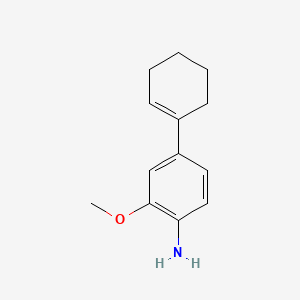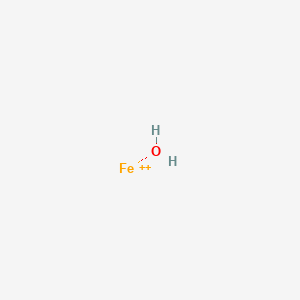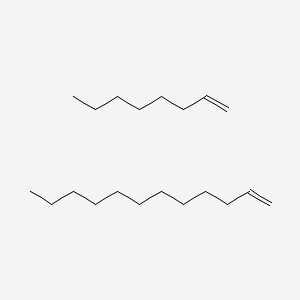
Dodec-1-ene;oct-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodec-1-ene: and Oct-1-ene are both alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. Dodec-1-ene has a chain of twelve carbon atoms with a double bond at the first carbon, while Oct-1-ene has a chain of eight carbon atoms with a double bond at the first carbon. These compounds are classified as alpha-olefins due to the position of the double bond at the alpha (first) carbon. This positioning enhances their reactivity and makes them valuable in various industrial applications .
Synthetic Routes and Reaction Conditions:
Dodec-1-ene: It is commercially produced by the oligomerization of ethylene. The Shell Higher Olefin Process (SHOP) employs a nickel catalyst, while other methods use triethylaluminium as a catalyst.
Oct-1-ene: Similar to dodec-1-ene, oct-1-ene is produced through the oligomerization of ethylene.
Industrial Production Methods:
- Both compounds are produced on an industrial scale using the aforementioned oligomerization processes. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product .
Types of Reactions:
Oxidation: Both dodec-1-ene and oct-1-ene can undergo oxidation reactions to form corresponding alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions can occur where the double bond reacts with halogens like chlorine or bromine to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst under high pressure.
Substitution: Chlorine or bromine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Corresponding alkanes.
Substitution: Dihalides.
Aplicaciones Científicas De Investigación
Chemistry: : Dodec-1-ene and oct-1-ene are used as intermediates in the synthesis of various chemicals, including detergents, lubricants, and plasticizers . Biology : These compounds are used in the study of lipid metabolism and as model compounds in biochemical research . Medicine : They are used in the synthesis of pharmaceuticals and as precursors for drug development . Industry : Dodec-1-ene and oct-1-ene are used in the production of synthetic lubricants, surfactants, and as co-monomers in polymerization reactions .
Mecanismo De Acción
The reactivity of dodec-1-ene and oct-1-ene is primarily due to the presence of the carbon-carbon double bond. This double bond can participate in various chemical reactions, such as addition, oxidation, and polymerization. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs .
Comparación Con Compuestos Similares
Similar Compounds: : Other alpha-olefins such as hex-1-ene, dec-1-ene, and tetradec-1-ene share similar chemical properties and reactivity due to the presence of the alpha-positioned double bond . Uniqueness : The uniqueness of dodec-1-ene and oct-1-ene lies in their specific chain lengths, which influence their physical properties and suitability for different applications. For example, dodec-1-ene is more suitable for the production of detergents due to its longer carbon chain, while oct-1-ene is preferred in the synthesis of certain polymers .
Propiedades
Número CAS |
111256-18-9 |
|---|---|
Fórmula molecular |
C20H40 |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
dodec-1-ene;oct-1-ene |
InChI |
InChI=1S/C12H24.C8H16/c1-3-5-7-9-11-12-10-8-6-4-2;1-3-5-7-8-6-4-2/h3H,1,4-12H2,2H3;3H,1,4-8H2,2H3 |
Clave InChI |
UWLFCAUZOBRWNV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC=C.CCCCCCC=C |
Descripción física |
Liquid |
Números CAS relacionados |
111256-18-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




